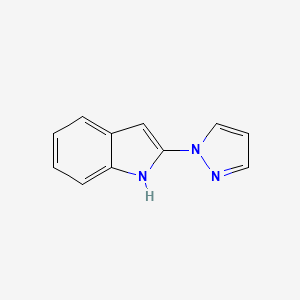

2-(1H-Pyrazol-1-yl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrazol-1-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-5-10-9(4-1)8-11(13-10)14-7-3-6-12-14/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWJJTMSGZIPAQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 1h Pyrazol 1 Yl 1h Indole and Its Derivatives

Direct Synthesis Strategies for the Core 2-(1H-Pyrazol-1-yl)-1H-indole Scaffold

The direct construction of the this compound core involves the formation of either the indole (B1671886) or the pyrazole (B372694) ring, or both, in a manner that establishes the crucial C-N linkage between the two heterocycles.

Cyclization Reactions and Intramolecular Annulation Mechanisms

Intramolecular cyclization is a powerful strategy for the synthesis of indole derivatives. encyclopedia.pub These reactions often involve the formation of a key bond to close the indole ring from a pre-functionalized precursor. For instance, palladium-catalyzed intramolecular annulation of internal alkyne-tethered ortho-iodoanilines has been a successful approach for creating fused tricyclic indole systems. encyclopedia.pub Another method involves the intramolecular cyclization of enamines, which can be mediated by reagents like iodine to generate 3H-indoles through an oxidative iodination followed by a Friedel-Crafts-type alkylation. acs.org

The synthesis of pyrazole rings can be achieved through the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their equivalents. nih.gov This is a classical and widely used method for constructing the pyrazole core. nih.gov More recent approaches include [3+2] cycloaddition reactions. For example, a phosphine-free [3+2] cycloaddition of dialkyl azodicarboxylates with substituted propargylamines yields functionalized pyrazoles. organic-chemistry.org Similarly, a copper-catalyzed aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a regioselective route to substituted pyrazoles. organic-chemistry.org

Cross-Coupling Reactions (e.g., C-N, C-C Cross-Coupling) in Scaffold Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have been extensively applied to the formation of C-N and C-C bonds in heterocyclic systems. acs.orgresearchgate.net The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, is a prominent method for forming the bond between an aryl halide and an amine. researchgate.netorganic-chemistry.org This reaction is highly versatile and can be used to couple a pyrazole moiety to an indole precursor or vice versa. The development of specialized ligands, such as biarylphosphines (e.g., BrettPhos and RuPhos), has significantly expanded the scope of this reaction to include challenging substrates like five-membered heteroaryl halides. organic-chemistry.orgmit.edu

Suzuki-Miyaura cross-coupling is another powerful palladium-catalyzed reaction for forming C-C bonds. This method allows for the coupling of unprotected, nitrogen-rich heterocycles like indoles and pyrazoles with boronic acids or their derivatives, providing a route to functionalized pyrazolyl-indoles. nih.gov

| Coupling Reaction | Catalyst/Ligand | Reactants | Bond Formed |

| Buchwald-Hartwig Amination | Palladium / Biarylphosphines | Aryl Halide, Amine (e.g., Indole/Pyrazole) | C-N |

| Suzuki-Miyaura Coupling | Palladium / Phosphine Ligands | Heteroaryl Halide, Boronic Acid | C-C |

Multicomponent Reaction (MCR) Approaches for this compound Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules in a single step from three or more starting materials. researchgate.netnih.gov Several MCRs have been developed for the synthesis of indole and pyrazole derivatives. For example, a one-pot synthesis of 3-((1,3-bis(phenyl)-1H-pyrazol-4-yl)(1H-indol-3-yl)methyl)-1H-indole has been achieved through the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and indole using a reusable nano ZrO2/SBA-15 catalyst. iosrjen.org While this example illustrates the formation of a C-C bond between the two heterocyles at the indole 3-position, similar MCR strategies could be envisioned for the direct formation of the this compound scaffold. The development of novel MCRs for the synthesis of pyrazole-fused heterocycles is an active area of research. researchgate.net

Functionalization and Derivatization Approaches for this compound

Once the core this compound scaffold is synthesized, further functionalization can be achieved through various reactions on both the indole and pyrazole rings.

Electrophilic Aromatic Substitution on the Indole and Pyrazole Moieties

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic systems. wikipedia.org In the case of indole, electrophilic substitution typically occurs at the C3 position due to the electron-rich nature of the pyrrole (B145914) ring, which stabilizes the intermediate carbocation (Wheland intermediate). ic.ac.uk Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orglkouniv.ac.in

The pyrazole ring is also susceptible to electrophilic substitution, with the reaction generally occurring at the C4 position. scribd.com This is because the nitrogen atoms deactivate the adjacent C3 and C5 positions towards electrophilic attack. Typical electrophilic substitution reactions on pyrazole include nitration, sulfonation, and Vilsmeier-Haack formylation. scribd.com

| Reaction | Reagents | Position on Indole | Position on Pyrazole |

| Nitration | HNO₃ / H₂SO₄ | C3 | C4 |

| Halogenation | Br₂, Cl₂, I₂ | C3 | C4 |

| Sulfonation | Fuming H₂SO₄ | C3 | C4 |

| Friedel-Crafts Acylation | Acyl Halide / Lewis Acid | C3 | C4 |

Nucleophilic Substitution Reactions and Rearrangements

Nucleophilic substitution reactions on the this compound scaffold can occur under specific conditions. For instance, nucleophilic substitution on the indole nucleus has been observed in reactions of 1-hydroxyindoles with indole in formic acid, leading to the formation of 1-(indol-3-yl)indoles. clockss.org While not a direct functionalization of the pyrazolyl-indole, this demonstrates the potential for nucleophilic attack on the indole ring. More relevant to the target scaffold, 1-methoxyindole-3-carboxaldehyde has been shown to be a versatile substrate for nucleophilic substitution reactions, allowing for the introduction of various substituents at the 2-position. semanticscholar.org

Rearrangement reactions can also play a role in the synthesis of functionalized indole-pyrazole systems. For example, treatment of certain spiro-indole-pyrazol-5-ones with trifluoroacetic acid can lead to a ring-opening/ring-closing reaction to form non-fused indole-pyrazol-5-ones. researchgate.net

Metal-Catalyzed Functionalization (e.g., C-H Activation, Heck, Sonogashira)

Metal-catalyzed cross-coupling and functionalization reactions represent a powerful toolkit for the construction of complex biheterocyclic systems like this compound. These methods offer direct and efficient pathways for forming carbon-carbon and carbon-nitrogen bonds.

C-H Activation: Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of starting materials. Rhodium(III)-catalyzed dehydrogenative annulation has been successfully applied to this compound itself. This type of reaction typically involves the coupling of the indole core with various partners, such as maleimides, leading to highly functionalized, fused polycyclic structures. This approach is valued for its atom economy and ability to forge complex bonds in a single step.

Heck Reaction: The palladium-catalyzed Heck reaction is a cornerstone of C-C bond formation, coupling unsaturated halides with alkenes. In the context of pyrazolyl-indole synthesis, this reaction has been utilized to link pre-functionalized indole and pyrazole moieties. For instance, a ligandless palladium-catalyzed Heck reaction between a 5-bromo-3H-indole derivative and a 4-ethenyl-1H-pyrazole derivative has been reported to yield a complex pyrazole-indole hybrid. This demonstrates the feasibility of using the Heck reaction to append pyrazole-containing vinyl groups to an indole scaffold. The reaction is known for its excellent trans selectivity.

Sonogashira Coupling: The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, is another key method for synthesizing indole derivatives. This reaction can be employed in a multi-step sequence to build the indole ring system first, followed by the introduction of the pyrazole unit, or vice versa. For example, Sonogashira coupling of 2-haloanilines with terminal alkynes is a known route to 2-substituted indoles. The resulting alkynyl indole can then undergo further transformations to form the pyrazole ring. Alternatively, a pre-formed pyrazole with a halide or alkyne handle could be coupled with an appropriate indole partner. The mild reaction conditions of the Sonogashira coupling make it suitable for the synthesis of complex molecules.

Table 1: Examples of Metal-Catalyzed Reactions for Pyrazole-Indole Scaffolds

| Reaction Type | Catalyst System | Reactants | Product Type | Key Features |

|---|---|---|---|---|

| C-H Activation | Rh(III) catalyst | This compound, Maleimide | Annulated benzo[a]pyrrolo[3,4-c]carbazole | Dehydrogenative annulation, high atom economy |

| Heck Reaction | Ligandless Palladium | 5-Bromo-3H-indole derivative, 4-Ethenyl-1H-pyrazole derivative | 5-Vinyl-linked pyrazole-indole hybrid | C-C bond formation, high trans selectivity |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst | 2-Haloaniline, Terminal alkyne | 2-Substituted indole (precursor) | C-C bond formation, mild conditions |

Chemo-, Regio-, and Stereoselective Synthesis Strategies

Achieving selectivity is paramount in the synthesis of complex heterocyclic compounds to ensure the desired constitutional isomer and stereoisomer are formed.

Chemoselectivity: In molecules with multiple reactive sites, chemoselectivity is crucial. For instance, in a multicomponent reaction involving isatins, 2-amino-1,4-naphthoquinone, and 5-methyl-2-phenylpyrazolone, the reaction pathway can be controlled by the choice of solvent. Using ethanol (B145695) leads to a non-spiro oxindole (B195798) product, while switching to acetic acid results in a spiro-fused compound, demonstrating a solvent-controlled chemoselective synthesis. This principle can be applied to direct reactions towards the desired functional group transformations while leaving others intact during the synthesis of pyrazolyl-indoles.

Regioselectivity: The regioselective construction of the this compound linkage is critical. The substitution pattern on both the indole and pyrazole rings can influence the outcome. For example, the reaction of 3-(dimethylaminomethyl)indole with bromo-methyl-pyrazole derivatives has been shown to proceed in a tautomer-selective manner. The position of the bromine atom on the pyrazole ring directs which nitrogen atom of the pyrazole attacks the indole precursor, leading to the formation of a specific regioisomer as the dominant product. Similarly, metalation of pyrazoles followed by quenching with an electrophile is a key strategy for regioselectively introducing substituents onto the pyrazole ring before its attachment to the indole core.

Stereoselectivity: When chiral centers are present in the target molecule, stereoselective synthesis becomes essential. While the parent this compound is achiral, its derivatives can contain stereocenters. Enantioselective methods, such as the iso-Pictet–Spengler reaction using a chiral Lewis acid, have been employed to synthesize related tetrahydro-pyrazino[1,2-a]indoles with high enantioselectivity (86–96% ee). Furthermore, the stereoselective synthesis of novel isosteviol-fused pyrazoline and pyrazole derivatives has been achieved, with the stereochemistry confirmed by X-ray crystallography. These strategies highlight the potential for controlling stereochemistry in the synthesis of chiral derivatives of the target compound.

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Adherence to green chemistry principles is vital for developing environmentally benign and sustainable synthetic processes. This involves using safer solvents, improving energy efficiency, and minimizing waste.

Several green strategies are applicable to the synthesis of pyrazole and indole heterocycles and can be extended to the target molecule. These include:

Microwave-Assisted Synthesis: Using microwave irradiation can significantly reduce reaction times and improve yields, contributing to energy efficiency. This technique has been employed for the green synthesis of various pyrazole-bearing heterocycles.

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example by using grinding techniques, minimizes the use of volatile organic compounds (VOCs). An eco-friendly, NBS-assisted regioselective synthesis of 2-(1H-pyrazol-1-yl)thiazoles has been reported under solvent-free conditions.

Use of Greener Solvents: Replacing traditional hazardous solvents with more sustainable alternatives like water, ethanol, or deep eutectic solvents (DESs) is a key green approach. DESs, in particular, have been shown to be effective and sustainable media for pyrazole synthesis, often acting as both solvent and catalyst.

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step to form a product containing substantial portions of all reactants, are inherently atom-economical. A sustainable MCR for indole synthesis has been developed using ethanol as a solvent without a metal catalyst.

Catalyst-Free Reactions: Developing synthetic routes that avoid the use of transition-metal catalysts, where possible, is beneficial as it eliminates concerns about metal contamination in the final product and reduces cost. Temperature-controlled divergent synthesis of pyrazoles has been achieved under transition-metal-catalyst- and oxidant-free conditions.

Table 2: Application of Green Chemistry Principles in Heterocycle Synthesis

| Green Principle | Synthetic Strategy | Example Application | Sustainability Benefit |

|---|---|---|---|

| Energy Efficiency | Microwave-assisted synthesis | Synthesis of pyrazole-bearing heterocycles | Reduced reaction time, lower energy consumption |

| Waste Prevention | Solvent-free synthesis (Grinding) | Regioselective synthesis of pyrazolyl-thiazoles | Elimination of solvent waste |

| Safer Solvents | Use of Deep Eutectic Solvents (DESs) | Synthesis of pyrazole derivatives | Use of biodegradable, low-toxicity solvents |

| Atom Economy | Multicomponent Reaction (MCR) | Synthesis of C2-functionalized indoles | High efficiency, reduced number of synthetic steps |

| Catalysis | Transition-metal-free synthesis | Temperature-controlled synthesis of pyrazoles | Avoids toxic metal catalysts, simplifies purification |

By integrating these metal-catalyzed, selective, and green synthetic methodologies, chemists can efficiently access this compound and its derivatives for further study and application.

Advanced Spectroscopic and Structural Elucidation of 2 1h Pyrazol 1 Yl 1h Indole and Its Complexes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2-(1H-Pyrazol-1-yl)-1H-indole, ¹H and ¹³C NMR spectra provide definitive assignments for each nucleus, confirming the connectivity of the pyrazole (B372694) and indole (B1671886) rings. clockss.orgyoutube.com

In a typical ¹H NMR spectrum, the indole N-H proton appears as a broad singlet at a downfield chemical shift, often above 8.0 ppm, due to its acidic nature and potential involvement in hydrogen bonding. nih.gov The protons on the indole ring exhibit characteristic coupling patterns. For instance, the H3 proton of the indole typically appears as a singlet or a narrow doublet, while the aromatic protons on the benzene (B151609) portion of the indole ring (H4 to H7) show complex splitting patterns in the aromatic region (approximately 7.0-8.0 ppm). youtube.comrsc.org The pyrazole protons also have distinct chemical shifts, which are influenced by the electronic environment imposed by the indole ring.

The ¹³C NMR spectrum provides complementary information, with carbon atoms of the indole and pyrazole rings resonating in the aromatic region (typically 100-140 ppm). clockss.orgnih.gov The chemical shifts are sensitive to the substitution pattern and electronic density at each position.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Moiety

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Indole N1-H | > 8.0 | - |

| Indole C2 | - | ~137 |

| Indole H3 | ~6.6-6.8 | ~101 |

| Indole C3a | - | ~128 |

| Indole H4 | ~7.6-7.8 | ~121 |

| Indole H5 | ~7.1-7.3 | ~120 |

| Indole H6 | ~7.1-7.3 | ~122 |

| Indole H7 | ~7.5-7.7 | ~111 |

| Indole C7a | - | ~136 |

| Pyrazole H3' | ~7.7-7.9 | ~141 |

| Pyrazole H4' | ~6.4-6.6 | ~107 |

| Pyrazole H5' | ~8.0-8.2 | ~128 |

Note: Data are estimations based on typical values for indole and pyrazole derivatives and may vary depending on the solvent and specific complex. clockss.orgresearchgate.netresearchgate.net

Two-dimensional (2D) NMR techniques are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. huji.ac.ilyoutube.com

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show cross-peaks between adjacent protons on the benzene ring of the indole (H4-H5, H5-H6, H6-H7) and between adjacent protons on the pyrazole ring (H3'-H4', H4'-H5'). This confirms the spin systems within each heterocyclic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is essential for assigning the carbon signals based on their attached, and usually pre-assigned, protons. For example, the signal for the indole H3 proton would show a cross-peak to the C3 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). youtube.comsdsu.edu This is particularly powerful for connecting the two heterocyclic rings. For instance, correlations would be expected between the pyrazole H3' and H5' protons and the indole C2 carbon, providing definitive evidence of the C2-N1' linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. nanalysis.comresearchgate.net This is vital for conformational analysis. NOESY can reveal the relative orientation of the pyrazole and indole rings. For instance, a spatial correlation between the pyrazole H5' proton and the indole H3 proton would suggest a specific rotational conformation around the C2-N1' bond. nih.govjeol.comjeol.com

While solution-state NMR provides information about molecules in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the solid phase. This technique is particularly valuable for characterizing polymorphism, where a compound can exist in different crystalline forms with distinct physical properties.

For this compound, ssNMR could be used to distinguish between different polymorphs by identifying variations in the chemical shifts and line widths of ¹³C and ¹⁵N signals. These differences arise from variations in the local electronic environment and intermolecular interactions, such as hydrogen bonding and π-stacking, within the crystal lattice. Although specific ssNMR data for this compound is not widely reported, the technique remains a powerful tool for characterizing the solid-state structures of indole-based compounds. acs.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the crystalline state. spast.org This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular connectivity and conformation.

Table 2: Representative Crystallographic Data for a Pyrazolyl-Indole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | ~7.5 |

| b (Å) | ~9.1 |

| c (Å) | ~19.0 |

| β (°) | ~95.5 |

| Volume (ų) | ~1285 |

| Z | 4 |

| Hydrogen Bonds | N-H···N, C-H···N |

Note: Data are based on closely related structures like 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine and are illustrative of the type of information obtained. nih.govresearchgate.netmdpi.comnsf.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathway Elucidation

High-resolution mass spectrometry is a crucial analytical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement consistent with its molecular formula, C₁₁H₉N₃, confirming its composition with high accuracy.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. rsc.org These techniques are excellent for identifying functional groups and studying intermolecular interactions like hydrogen bonding. nih.govmdpi.com

In the FT-IR spectrum of this compound, characteristic absorption bands would be observed. The N-H stretching vibration of the indole ring typically appears as a sharp to moderately broad band in the region of 3200-3500 cm⁻¹. The exact position and shape of this band are sensitive to hydrogen bonding. nih.gov Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C and C=N stretching vibrations from both rings appear in the 1400-1650 cm⁻¹ region.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring stretching modes are often strong in the Raman spectrum. By comparing FT-IR and Raman spectra, a more complete picture of the vibrational characteristics of the molecule can be obtained.

Table 3: Key Vibrational Frequencies for the this compound Moiety

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (Indole) | 3200 - 3500 |

| Aromatic C-H Stretch | 3000 - 3150 |

| C=C/C=N Ring Stretching | 1400 - 1650 |

| C-H In-plane Bending | 1000 - 1300 |

| C-H Out-of-plane Bending | 700 - 900 |

Note: These are general ranges for indole and pyrazole derivatives. rsc.orgnih.govmdpi.com

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Behavior

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence emission, provides insights into the electronic structure and photophysical properties of a molecule. nih.gov The indole chromophore is well-known for its characteristic electronic absorption and emission properties. acs.org

The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the ultraviolet region, typically between 200 and 300 nm. nih.govnist.gov These absorptions correspond to π→π* electronic transitions within the conjugated aromatic system. The presence of the pyrazole substituent can modulate the energy of these transitions, potentially causing shifts in the absorption maxima compared to unsubstituted indole. researchgate.netacs.org

Many indole derivatives are fluorescent, and this compound is also expected to exhibit fluorescence. nih.govresearchgate.netnih.gov Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The fluorescence emission spectrum is typically red-shifted (at a longer wavelength) compared to the absorption spectrum, a phenomenon known as the Stokes shift. The quantum yield and lifetime of the fluorescence are important parameters that characterize the efficiency and dynamics of the emission process. The photophysical properties are often sensitive to the solvent environment. researchgate.net

Table 4: Representative Photophysical Data for Pyrazolyl-Indole Systems

| Parameter | Typical Value |

| Absorption Maximum (λ_abs) | 200 - 300 nm |

| Emission Maximum (λ_em) | 350 - 450 nm |

| Stokes Shift | 50 - 150 nm |

| Quantum Yield (Φ_F) | Varies (can be moderate to high) |

Note: Values are illustrative and depend heavily on the specific compound, solvent, and complexation state. nih.govnih.govresearchgate.netresearchgate.net

Chiroptical Spectroscopy (CD/ORD) for Enantiomeric Purity and Conformational Studies of Chiral Derivatives

Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), serves as a powerful tool for the investigation of chiral molecules. For chiral derivatives of this compound, these techniques are indispensable for determining enantiomeric purity and elucidating the three-dimensional arrangement of atoms, or conformation, in solution. nih.govsemanticscholar.org

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. creative-biostructure.com Enantiomers, being non-superimposable mirror images, exhibit equal but opposite CD signals. This characteristic forms the basis for the quantitative determination of enantiomeric excess (% ee) in a sample. nih.govnih.gov A pure enantiomer will show a specific CD spectrum, while its mirror image will display a spectrum of the same magnitude but opposite sign. A racemic mixture, containing equal amounts of both enantiomers, will be CD silent. By comparing the CD signal of a sample of unknown purity to that of a pure enantiomer, the enantiomeric excess can be accurately calculated.

Optical Rotatory Dispersion, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. kud.ac.in The phenomenon known as the Cotton effect, which is the characteristic change in ORD in the vicinity of an absorption band of a chromophore, is particularly useful. slideshare.netyoutube.commgcub.ac.in The sign and magnitude of the Cotton effect are highly sensitive to the stereochemical environment of the chromophore. slideshare.net Therefore, ORD can be used to assign the absolute configuration of chiral centers in derivatives of this compound by comparing their ORD curves with those of structurally related compounds of known configuration. youtube.com

Furthermore, both CD and ORD are exquisitely sensitive to the conformational dynamics of molecules in solution. nih.gov The spatial arrangement of the pyrazole and indole rings, as well as any chiral substituents, will influence the electronic transitions of the molecule and, consequently, its chiroptical properties. By analyzing the CD and ORD spectra, often in conjunction with computational modeling, it is possible to deduce the preferred conformations of these chiral derivatives and to study conformational changes induced by factors such as solvent or temperature. nih.gov For instance, the sign and intensity of the Cotton effect can provide insights into the dihedral angle between the pyrazole and indole rings, a key conformational parameter.

To illustrate the application of these techniques, consider a hypothetical chiral derivative, (S)-2-(1H-pyrazol-1-yl)-1-(1-phenylethyl)-1H-indole. The CD spectrum would be expected to show distinct positive or negative bands corresponding to the electronic transitions of the indole and pyrazole chromophores. The enantiomeric excess of a mixture of (S) and (R) enantiomers could be determined by measuring the ellipticity at a specific wavelength and comparing it to the value for the pure (S)-enantiomer.

Below are illustrative data tables demonstrating how results from CD and ORD studies might be presented for a series of hypothetical chiral derivatives of this compound.

Table 1: Illustrative Circular Dichroism (CD) Data for Chiral Derivatives

| Compound | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Enantiomeric Excess (% ee) |

| (S)-2-(1H-pyrazol-1-yl)-1-(1-phenylethyl)-1H-indole | 230 | +15,000 | >99 |

| (R)-2-(1H-pyrazol-1-yl)-1-(1-phenylethyl)-1H-indole | 230 | -14,950 | >99 |

| Sample A | 230 | +7,500 | 50 |

| (S)-3-methyl-2-(1H-pyrazol-1-yl)-1H-indole | 250 | -8,200 | >98 |

| (R)-3-methyl-2-(1H-pyrazol-1-yl)-1H-indole | 250 | +8,150 | >98 |

This table presents hypothetical data for illustrative purposes.

Table 2: Illustrative Optical Rotatory Dispersion (ORD) Data and Conformational Insights

| Compound | Cotton Effect | Peak (nm) | Trough (nm) | Inferred Conformation |

| (S)-2-(1H-pyrazol-1-yl)-1-(sec-butyl)-1H-indole | Positive | 245 | 220 | Twisted, Dihedral Angle ~30° |

| (R)-2-(1H-pyrazol-1-yl)-1-(sec-butyl)-1H-indole | Negative | 220 | 245 | Twisted, Dihedral Angle ~30° |

| (S)-5-fluoro-2-(1H-pyrazol-1-yl)-1H-indole | Positive | 260 | 235 | Planar Conformation Favored |

This table presents hypothetical data for illustrative purposes.

Computational and Theoretical Studies of 2 1h Pyrazol 1 Yl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. They provide a detailed picture of electron distribution, orbital energies, and molecular geometry, which collectively determine the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules due to its excellent balance of accuracy and computational cost. For a molecule like 2-(1H-Pyrazol-1-yl)-1H-indole, DFT is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of its atoms and calculating its ground-state energy. nih.govresearchgate.net

From the optimized geometry, a host of electronic properties can be derived. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. dergipark.org.tr In related indolyl pyrazole (B372694) derivatives, studies have shown that the HOMO is often delocalized over the electron-rich indole (B1671886) ring, while the LUMO is centered on the pyrazole and adjacent moieties, indicating a potential pathway for intramolecular charge transfer upon excitation. nih.gov

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov These reactivity indices, derived from the energies of the FMOs, help predict how a molecule will behave in a chemical reaction. For instance, in a study of N-methylated indole-pyrazole derivatives, these indices were calculated to understand electron transfer processes.

Below is a table of reactivity indices calculated for a series of related 3-aryl-1-(1-methylindole-3-yl)-2-propen-1-one compounds, illustrating the type of data generated from DFT calculations.

| Compound ID | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) (eV) | Hardness (η) (eV) | Softness (S) (eV⁻¹) |

| IVa | 0.2223 | -0.0126 | 0.1048 | 0.1174 | 4.2572 |

| IVb | 0.2241 | -0.0088 | 0.1163 | 0.1127 | 4.4347 |

| IVc | 0.2247 | 0.0037 | 0.1142 | 0.1105 | 4.4716 |

| IVg | 0.2209 | -0.0131 | 0.1039 | 0.1170 | 4.2735 |

| IVh | 0.2233 | -0.0815 | 0.0709 | 0.1524 | 3.2742 |

This interactive table is based on data for related compounds and is for illustrative purposes.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical attack and intermolecular interactions like hydrogen bonding. researchgate.netnih.gov

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), provide a more rigorous, albeit computationally expensive, approach to calculating electronic structure. wustl.edu These high-accuracy methods are often used as benchmarks for DFT.

For molecules like pyrazole, ab initio multi-reference configuration interaction calculations have been successfully used to assign the electronic states observed in experimental gas-phase VUV absorption spectra. researchgate.net Similar high-level calculations on this compound could provide a definitive assignment of its electronic transitions and precise values for ionization potentials, offering a deeper understanding of its photophysical properties. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically focus on static, single-molecule systems in the gas phase, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. eurasianjournals.com This allows for the study of conformational flexibility and the explicit effects of the surrounding environment, such as a solvent. researchgate.net

For this compound, MD simulations can reveal the accessible range of conformations by tracking the rotation around the single bond connecting the indole and pyrazole rings. Key metrics such as the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (RG) are analyzed to quantify the molecule's stability and flexibility over the simulation period. mdpi.com

MD is particularly valuable for understanding solvent effects. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can observe how the solvent influences its structure and dynamics. mdpi.com The solvent can stabilize or destabilize certain conformations through interactions like hydrogen bonding. dntb.gov.ua The accumulation of solvent molecules on the biomolecule's surface can be critical for maintaining its structure and function. mdpi.com For related pyrazole derivatives, solvation energies have been calculated using implicit solvent models like the Solvation Model based on Density (SMD) to predict solubility in various solvents. researchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which serves as a powerful tool for interpreting experimental data and confirming molecular structures. nih.govnih.gov

Vibrational Spectroscopy (IR & Raman): After DFT geometry optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the peaks in Infrared (IR) and Raman spectra. For related indole-pyrazole hybrids, DFT calculations have been used to assign specific vibrational modes, such as C-N, C=N, and aromatic C-H stretching, which helps confirm the synthesized structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be predicted with high accuracy. github.io The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. mdpi.com Recent benchmarks have identified specific DFT functionals and basis sets that yield ¹H NMR chemical shift predictions with a mean absolute error of less than 0.10 ppm compared to experimental values in solution. nih.gov For various indole and pyrazole derivatives, calculated NMR spectra have shown excellent agreement with experimental data, aiding in the definitive assignment of complex spectra. nih.govnih.govacs.orgnih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum, providing insight into the molecule's color and photostability. nih.govnih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. For a molecule like this compound, theoretical methods can be used to study its formation pathways. The synthesis of pyrazoles and related indole hybrids often involves multi-step reactions, including condensation and cyclization. acs.orgmdpi.com

Using DFT, chemists can map the entire potential energy surface of a reaction. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS)—the highest energy point along the reaction coordinate. tdl.org The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. Studies on pyrazole synthesis have explored complex reaction pathways, identifying key intermediates and catalytic effects that would be difficult to observe experimentally. rsc.org Such analysis can be used to optimize reaction conditions, predict regioselectivity, and design more efficient synthetic routes.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. ej-chem.orgjournal-academia.com These models are extensively used in medicinal chemistry to guide the design of new drug candidates. nih.govbiointerfaceresearch.com

To build a QSAR model for a series of this compound derivatives, one would first calculate a variety of molecular descriptors for each compound. These descriptors can be categorized as:

Electronic: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric: Molecular volume, surface area, radius of gyration.

Topological: Connectivity indices that describe the branching of the molecule.

Hydrophobic: LogP (partition coefficient).

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein. While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on structurally similar pyrazole-indole hybrids provides valuable insights into their potential ligand-target interactions. These studies often focus on cancer-related targets due to the known anticancer properties of pyrazole and indole moieties.

Kinases are a significant class of enzymes often targeted in cancer therapy. Molecular docking studies have been performed on various pyrazole-indole derivatives to predict their inhibitory potential against these enzymes.

One study focused on a series of novel indole derivatives linked to a pyrazole moiety and their interaction with cyclin-dependent kinase 2 (CDK-2), a key regulator of the cell cycle. acs.orgnih.govunit.nosemanticscholar.orgresearchgate.netdoaj.org The docking results revealed that these hybrid compounds could effectively bind to the active pocket of the CDK-2 enzyme. acs.orgnih.govsemanticscholar.orgresearchgate.net For instance, two potent compounds from this series, 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide and 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide, demonstrated strong binding affinities. nih.govunit.nosemanticscholar.orgresearchgate.net

The interactions observed in these docking simulations typically involve hydrogen bonds with key amino acid residues in the active site of CDK-2, as well as hydrophobic and van der Waals interactions, which contribute to the stability of the ligand-protein complex.

Another important kinase target is the epidermal growth factor receptor (EGFR) tyrosine kinase. A series of newly designed pyrazolinyl-indole analogs were subjected to in silico molecular docking simulations to validate their anti-cancer activity. nih.gov The results of these studies can offer predictive insights into how a compound like this compound might interact with similar kinase targets.

The following table summarizes representative molecular docking data for pyrazole-indole hybrids against kinase targets from the literature.

| Compound Name | Target Protein | Docking Score (kcal/mol) | Interacting Residues | Reference |

| 5-((1H-indol-3-yl)methyleneamino)-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide (7a) | CDK-2 | Not explicitly stated | Not explicitly detailed | acs.orgsemanticscholar.org |

| 5-((1H-indol-3-yl)methyleneamino)-3-(phenylamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) | CDK-2 | Not explicitly stated | Not explicitly detailed | acs.orgsemanticscholar.org |

| 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone (HD02) | EGFR | Not explicitly stated | Not explicitly detailed | nih.gov |

| 1-(3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenoxyethanone (HD05) | EGFR | Not explicitly stated | Not explicitly detailed | nih.gov |

| (3-(4-chlorophenyl)-5-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone (HD12) | EGFR | Not explicitly stated | Not explicitly detailed | nih.gov |

| Thiazolidine-4-one-pyrazole hybrid (4f) | EGFR | -5.212 | Not explicitly detailed | sciensage.info |

Besides kinases, other proteins involved in cancer progression are also targeted. For instance, tubulin, a key component of the cytoskeleton, is a well-established target for anticancer drugs. A study on structurally diverse indole-3-pyrazole-5-carboxamide analogues investigated their potential as tubulin polymerization inhibitors through molecular docking. nih.gov The docking simulations were performed to understand the possible binding interactions between the most potent compounds and the colchicine (B1669291) binding site of tubulin. nih.gov

The following table presents data from a molecular docking study of a pyrazole-indole hybrid against tubulin.

| Compound Name | Target Protein | Binding Affinity (IC50, µM) | Docking Score (kcal/mol) | Interacting Residues | Reference |

| 3-(1H-Indol-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide (18) | Tubulin | 19 | Not explicitly stated | Interactions with the colchicine site | nih.gov |

These computational predictions, while not on the exact molecule of this compound, provide a strong basis for inferring its potential biological activity and mechanism of action. The consistent ability of the pyrazole-indole scaffold to fit into the active sites of various anticancer targets suggests that this compound could also exhibit similar inhibitory activities. Further dedicated in silico and in vitro studies on this specific compound are necessary to confirm these predictions.

Reactivity and Chemical Transformations of 2 1h Pyrazol 1 Yl 1h Indole

Acid-Base Chemistry and Tautomerism of the Indole (B1671886) and Pyrazole (B372694) Moieties

The acid-base properties of 2-(1H-Pyrazol-1-yl)-1H-indole are characterized by the contributions of both the indole and pyrazole rings. The indole moiety possesses a weakly acidic N-H proton (pKa typically around 17 in DMSO), while the pyrazole ring contains both a pyrrole-type nitrogen (proton donor) and a pyridine-type nitrogen (proton acceptor). This dual character allows pyrazoles to act as either weak acids or weak bases, with the specific behavior being highly dependent on the nature of its substituents. In the combined molecule, the indole N-H is the most acidic proton. The pyrazole ring, being a weak base, can be protonated on the pyridine-type nitrogen under acidic conditions.

Tautomerism is a key feature of both indole and pyrazole systems. For unsubstituted pyrazole, three tautomeric forms can be envisioned. In the case of this compound, annular tautomerism in the pyrazole ring is possible, involving the migration of the proton between the two nitrogen atoms. However, in solution under normal conditions, this process is typically very rapid on the NMR timescale. The specific equilibrium between tautomers would be influenced by solvent polarity and the potential for intermolecular hydrogen bonding. For the indole ring, while less common, tautomerism to its 3H-indole form can occur, particularly when substituted at the 2-position. The presence of the pyrazole substituent at the C2 position might influence this equilibrium.

| Heterocyclic Moiety | Acidic/Basic Character | Potential Tautomeric Forms |

| Indole | Weakly acidic N-H | 1H-indole ⇌ 3H-indole |

| Pyrazole | Amphoteric (weak acid and weak base) | Annular tautomerism (proton migration between N1 and N2) |

Electrophilic and Nucleophilic Reactivity Profiles of the Heterocyclic System

The electron-rich nature of the indole ring makes it highly susceptible to electrophilic substitution. The preferred site of attack is the C3 position, which is the most nucleophilic carbon in the indole nucleus. The presence of the pyrazole ring at the C2 position is expected to influence the regioselectivity of electrophilic attack. While the pyrazole ring itself is generally less reactive towards electrophiles than indole, electrophilic substitution on the pyrazole ring, when it occurs, typically takes place at the C4 position.

Conversely, the indole ring is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. Nucleophilic substitution on the indole nucleus is rare and typically requires harsh reaction conditions. The pyrazole ring, on the other hand, is more susceptible to nucleophilic attack, particularly at the C3 and C5 positions, due to the presence of the electronegative nitrogen atoms.

Cycloaddition Reactions Involving the Indole and Pyrazole Rings

Indole derivatives are known to participate in cycloaddition reactions, acting as either the diene or dienophile component. [4+2] cycloaddition reactions (Diels-Alder reactions) of indoles have been reported, leading to the formation of carbazole (B46965) derivatives. The dearomative [5+2] cycloaddition of indoles has also been described, providing access to highly functionalized cyclohepta[b]indoles. The participation of the this compound in such reactions would depend on the specific reaction conditions and the nature of the reacting partner. The pyrazole ring itself can also undergo cycloaddition reactions, though this is less common for the aromatic pyrazole core.

| Cycloaddition Type | Participating Moiety | Potential Products |

| [4+2] Cycloaddition | Indole | Tetrahydrocarbazoles |

| [5+2] Cycloaddition | Indole | Cyclohepta[b]indoles |

| [2+2] Cycloaddition | Indole | Cyclobutane-fused indolines |

Oxidative and Reductive Transformations of the Core Structure

The indole nucleus is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Common oxidation products include oxindoles, isatins, and indigo. The C2-C3 double bond of the indole ring is particularly prone to oxidative cleavage. The pyrazole ring is generally more resistant to oxidation due to its aromatic character.

Reduction of the indole ring can be achieved using various reducing agents, leading to the formation of indoline (B122111) (2,3-dihydroindole). The pyrazole ring is also generally resistant to reduction under standard catalytic hydrogenation conditions. Selective reduction of the indole moiety in this compound would likely be achievable, preserving the pyrazole ring.

Participation in Supramolecular Assembly and Host-Guest Interactions

The presence of both N-H and pyridine-type nitrogen atoms in this compound makes it an excellent candidate for participating in supramolecular assemblies through hydrogen bonding. The indole N-H can act as a hydrogen bond donor, while the pyridine-type nitrogen of the pyrazole can act as a hydrogen bond acceptor. This can lead to the formation of various supramolecular structures, such as dimers, chains, or more complex networks. Furthermore, the planar aromatic surfaces of both the indole and pyrazole rings can engage in π-π stacking interactions, further stabilizing supramolecular assemblies.

The ability of the pyrazole moiety to coordinate with metal ions also opens up possibilities for the formation of metal-organic frameworks and other coordination polymers. In the context of host-guest chemistry, the cavity formed by supramolecular assemblies of this compound could potentially encapsulate small guest molecules.

Kinetic and Thermodynamic Studies of this compound Transformations

The kinetics of electrophilic substitution on the indole ring would be influenced by the electron-donating or -withdrawing nature of the pyrazole substituent at the C2 position. Thermodynamic control versus kinetic control could play a significant role in determining the product distribution in reactions where multiple isomers can be formed, such as in certain cycloaddition or electrophilic substitution reactions. For instance, in the synthesis of substituted pyrazoles, temperature has been shown to be a pivotal factor in directing the reaction towards either the kinetic or thermodynamic product.

Further experimental and computational studies are required to quantify the kinetic and thermodynamic parameters for the various reactions of this compound to gain a deeper understanding of its reactivity.

Advanced Applications of 2 1h Pyrazol 1 Yl 1h Indole in Academic Research

Biological Activity: Mechanistic Elucidation and Target Interaction Studies

Enzyme Inhibition Mechanisms (e.g., Kinetic and Active Site Binding Studies)

There is no specific information available in the searched literature regarding kinetic and active site binding studies for the enzyme inhibitory activity of 2-(1H-Pyrazol-1-yl)-1H-indole. While other indole-pyrazole derivatives have been investigated as inhibitors of enzymes like EGFR, CDK-2, and tubulin, these findings cannot be directly attributed to the specified compound. mdpi.comfrontiersin.orgnih.gov

Receptor Binding Profile and Selectivity Investigations

No studies detailing the receptor binding profile or selectivity of this compound were identified. Research on related heterocyclic systems, such as pyrazino[1,2-a]indoles, has shown affinity for specific receptors like the imidazoline (B1206853) I(2) receptor, but this information is not transferable to the requested molecule. nih.gov

Molecular Target Identification and Validation (e.g., Proteomics, Chemical Biology Approaches)

Specific molecular targets for this compound have not been identified or validated in the available literature. Molecular modeling and docking studies on different pyrazolyl-indole derivatives have suggested potential targets like EGFR Tyrosine Kinase, but this is not confirmed for the specific compound . mdpi.com

Modulation of Cellular Pathways (e.g., Signal Transduction Cascades, Gene Expression Regulation)

Information on how this compound modulates signal transduction cascades or gene expression is not available. Studies on related compounds suggest that inhibition of identified targets can affect pathways controlling cell proliferation and survival, but these mechanisms are specific to the studied derivatives.

In vitro Mechanistic Investigations of Specific Biological Actions (e.g., Antiproliferative, Antimicrobial)

While various indole (B1671886) and pyrazole (B372694) derivatives have demonstrated antiproliferative and antimicrobial activities through mechanisms such as tubulin polymerization inhibition or disruption of bacterial cell processes, no in vitro mechanistic studies have been published for this compound itself. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

No structure-activity relationship (SAR) studies focusing on this compound and its analogs for mechanistic insights are available. SAR studies require the synthesis and evaluation of a series of related compounds, which has not been reported for this specific chemical scaffold.

Materials Science: Integration into Functional Materials

The indole nucleus, a key component of many natural and synthetic bioactive compounds, combined with the adaptable coordination chemistry of the pyrazole ring, provides a robust platform for creating novel materials with tailored properties.

The derivatization of the this compound core allows for its incorporation as a monomeric unit in the synthesis of polymers. For instance, indole-pyrazole hybrids can be functionalized to act as building blocks for conjugated polymers. These polymers are of interest due to their potential applications in electronics, arising from their tunable electronic structures and properties. mdpi.comcitedrive.com The strategic installation of functional groups on the indole or pyrazole rings can modulate the polymer's energy levels, such as the Lowest Unoccupied Molecular Orbital (LUMO), which is crucial for developing air-stable n-type conducting polymers. citedrive.com

Furthermore, pyrazole-oxindole conjugates have been synthesized and investigated for their ability to inhibit tubulin polymerization, a concept that, while explored in a biomedical context, highlights the potential for these hybrid structures to interact with and influence the formation of polymeric systems. researchgate.net

The pyrazole moiety of this compound is an excellent N-donor ligand for coordinating with a wide range of metal ions. researchgate.netresearchgate.net This characteristic has been extensively utilized in the design of coordination polymers and Metal-Organic Frameworks (MOFs). scinito.airesearchgate.net MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, and the ability to tailor the organic component is a key feature in designing MOFs with specific properties for applications in gas separation, sensing, and heterogeneous catalysis. digitellinc.comrsc.orguninsubria.it

Pyrazole-based ligands are particularly favored in MOF synthesis due to their versatile coordination modes and the stability they impart to the resulting frameworks. scinito.airesearchgate.netdigitellinc.com For example, pyrazolate-based MOFs have been developed for the selective and efficient capture of formaldehyde (B43269). researchgate.net The strategic design of pyrazole-containing ligands allows for the creation of MOFs with specific pore functionalities and enhanced thermodynamic stability. digitellinc.com

Table 1: Examples of Pyrazole-Based Ligands in MOF Synthesis

| Ligand | Metal Ion(s) | Resulting Framework/Application |

| Tris(4-(1H-pyrazol-4-yl)phenyl)arsane (H3TPZA) | Zn(II), Ni(II) | Arsenic Coordination Materials (AsCMs) with "pinwheel"-shaped pores for potential gas sorption and sensing. digitellinc.com |

| 4,4'-methylene-bis(3,5-dimethylpyrazole) (H2mdp) | Co(II), Fe(II) | Hofmann-based MOFs with one-dimensional channels for gas separations. rsc.org |

| Pyrazole dicarboxylate | Al(III) | Porous, water-stable MOF (Al-3.5-PDA or MOF-303) for selective formaldehyde capture. researchgate.net |

Derivatives of pyrazole-containing compounds have shown promise in the field of organic electronics. Chemical doping is a key strategy to modify the charge-transport properties of organic semiconductors. researchgate.netepfl.chkaust.edu.sabohrium.com For instance, cobalt(III) complexes with tris(2-(1H-pyrazol-1-yl)pyridine) ligands have been successfully used as p-type dopants for hole conductors like spiro-MeOTAD in solid-state dye-sensitized solar cells (ssDSCs). researchgate.netepfl.chkaust.edu.sabohrium.com This approach allows for the tuning of conductivity without relying on photo-doping. kaust.edu.sabohrium.com

The molecular design of these materials is crucial for their performance. The introduction of pyrazole moieties can influence the intramolecular charge transfer (ICT) characteristics of a molecule. nih.gov For example, in push-pull chromophores, the nature of the excited state (e.g., planar intramolecular charge transfer (PICT) vs. twisted intramolecular charge transfer (TICT)) can be synthetically tuned, which in turn affects the fluorescence properties of the material. nih.gov Understanding and controlling these charge transfer mechanisms is fundamental for the development of efficient optoelectronic devices. dntb.gov.uasemanticscholar.org

The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp2 nitrogen atom can act as a hydrogen bond acceptor. This dual functionality allows for the formation of robust intermolecular hydrogen bonds, leading to the self-assembly of supramolecular structures. nih.govmdpi.commdpi.com By introducing multiple 1H-pyrazole groups into aromatic cores, researchers have constructed diverse supramolecular assemblies and hydrogen-bonded organic frameworks (HOFs). nih.govmdpi.commdpi.com

Catalysis: Role as a Ligand or Organocatalyst

The ability of the pyrazole moiety to coordinate with transition metals has led to the development of numerous catalytic systems.

Pyrazole-containing ligands have been extensively used in the preparation of metal complexes for homogeneous catalysis, particularly in carbon-carbon coupling reactions. researchgate.net The weak σ-donor ability of the pyrazole motif can enhance the electrophilicity of the metal center, which is beneficial for catalytic activity. researchgate.net Furthermore, the steric and electronic properties of the resulting complexes can be finely tuned by modifying the substituents on the pyrazole ring. researchgate.net

Metal complexes of pyrazole derivatives have been successfully employed as catalysts in various organic transformations, including:

Olefin oligomerization and polymerization: Nickel and palladium complexes with pyrazole and pyrazolylethylamine ligands have been studied as catalysts for these reactions. uj.ac.za

Heck and Suzuki coupling: Pyrazoles have been used as N-donor ligands for transition metals like palladium in these important C-C bond-forming reactions. researchgate.net

Ring-opening polymerization: Aluminum complexes containing anilido-pyrazolate ligands have been investigated for the ring-opening polymerization of ε-caprolactone. rsc.org

Oxidation reactions: Copper(II) complexes of pyrazole-based ligands have been shown to catalyze the oxidation of catechol to o-quinone, mimicking the activity of catecholase enzymes. researchgate.netbohrium.com

The versatility of the pyrazole scaffold allows for the design of a wide range of ligands, including pincer-type ligands that offer enhanced stability and control over the catalytic process. nih.gov

Table 2: Catalytic Applications of Pyrazole-Based Metal Complexes

| Metal | Ligand Type | Catalytic Reaction |

| Nickel(II), Palladium(II) | Pyrazole, Pyrazolylethylamine | Olefin oligomerization, Friedel-Crafts reactions. uj.ac.za |

| Palladium(II) | Pyrazole | Heck and Suzuki coupling. researchgate.net |

| Aluminum(III) | Anilido-pyrazolate | Ring-opening polymerization of ε-caprolactone. rsc.org |

| Copper(II) | Pyrazole-based tripodal and other N-donor ligands | Catechol oxidation. researchgate.netbohrium.comupi.edu |

| Ruthenium(II), Iridium(III) | Protic pincer-type pyrazole | Hydrogen evolution from formic acid. nih.gov |

Heterogeneous Catalysis Incorporating the Indole-Pyrazole Scaffold

The integration of the this compound scaffold into heterogeneous catalysts offers a promising strategy for creating robust and recyclable catalytic systems. While direct applications of the parent compound are still emerging, the principle has been demonstrated with closely related structures. For instance, magnesium complexes featuring pyrazolyl-indolyl ligands have been synthesized and characterized for their catalytic activity.

One notable example involves the use of bis(pyrazolyl-indolyl) magnesium complexes as catalysts for the ring-opening polymerization of L-lactide. These complexes, while technically homogeneous, demonstrate the catalytic potential of the ligand scaffold. The synthesis of these catalysts involves the reaction of pyrazolyl-indole ligand precursors with organomagnesium reagents to yield the active magnesium complexes mdpi.com. The catalytic activity of these complexes in the presence of an alcohol co-initiator highlights the potential for designing solid-supported versions for enhanced recyclability.

| Ligand Precursor | Magnesium Complex | Catalytic Application | Ref. |

| PzRIndH (R = H, Me, t-Bu, Ph) | [PzRInd]2Mg | Ring-Opening Polymerization of L-lactide | mdpi.com |

The development of true heterogeneous catalysts would involve the immobilization of such pyrazolyl-indolyl complexes onto solid supports like silica, polymers, or metal-organic frameworks (MOFs). This approach would combine the specific catalytic activity of the molecular complex with the practical advantages of heterogeneous catalysis, such as ease of separation and catalyst reuse.

Organocatalytic Applications of this compound Derivatives

The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen exponential growth. Derivatives of this compound are attractive candidates for organocatalyst design due to the presence of both hydrogen-bond donating and accepting sites, as well as a tunable steric and electronic environment.

While the direct use of this compound as an organocatalyst is not yet widely reported, the broader classes of indole and pyrazole derivatives have been extensively studied in asymmetric catalysis. For instance, chiral phosphoric acids have been successfully employed in the catalytic asymmetric α-arylation of pyrazol-5-ones with 2-indolylmethanols, demonstrating the synergistic potential of these two scaffolds in a catalytic transformation acs.org. Similarly, chiral biscinchona alkaloid catalysts have been used for the asymmetric allylic alkylation of 2-methyl-3-nitroindoles rsc.org.

These examples underscore the potential for developing chiral derivatives of this compound as novel organocatalysts. By introducing chiral substituents on either the indole or pyrazole ring, or by creating a chiral backbone linking the two, it is feasible to design catalysts for a variety of enantioselective transformations.

Mechanistic Studies of Catalytic Cycles Involving the Compound

Understanding the mechanistic pathways of catalytic cycles is crucial for the rational design and optimization of catalysts. For catalytic systems involving the this compound scaffold, mechanistic studies often focus on the cooperative role of the two heterocyclic units.

In the context of metal-catalyzed reactions, the pyrazole moiety can act as a versatile ligand. Protic pyrazole complexes, for example, have been the subject of detailed mechanistic investigations. The NH group of the pyrazole can participate in proton-coupled electron transfer (PCET) processes, acting as a proton shuttle to facilitate substrate activation and bond formation nih.gov. For instance, in the catalytic disproportionation of hydrazine (B178648) by a pincer-type iron complex with protic pyrazole arms, the pyrazole NH group is proposed to promote the heterolytic cleavage of the N-N bond through hydrogen bonding nih.gov.

While a detailed mechanistic study specifically for a catalytic cycle involving this compound is not yet available, the principles derived from related systems are highly informative. For the magnesium-catalyzed ring-opening polymerization of L-lactide, the proposed mechanism would likely involve the coordination of the lactide monomer to the magnesium center, followed by nucleophilic attack by the alcohol initiator, which is also coordinated to the metal. The pyrazolyl-indolyl ligand would modulate the Lewis acidity of the magnesium center and influence the stereoselectivity of the polymerization.

Analytical Chemistry: Development of Probes and Sensors

The unique photophysical properties of the indole nucleus, combined with the coordination capabilities of the pyrazole ring, make this compound an excellent platform for the development of fluorescent probes and chemosensors.

Fluorescent Probes for Biomolecule Detection and Imaging

Fluorescent probes are indispensable tools in chemical biology for the detection and imaging of biomolecules such as proteins, nucleic acids, and lipids. The indole group is a well-known fluorophore, and its emission properties are often sensitive to the local environment. By functionalizing the this compound scaffold with specific recognition elements, it is possible to create probes that exhibit a change in fluorescence upon binding to a target biomolecule.

While specific examples of this compound being used as a fluorescent probe for biomolecules are still emerging, the general principle is well-established for both indole and pyrazole derivatives. For instance, pyrazoline-based fluorescent probes have been developed for the detection of small molecules of biological relevance nih.gov. The development of probes based on the this compound scaffold could offer advantages in terms of photostability, quantum yield, and opportunities for dual-emissive or ratiometric sensing.

Chemosensors for Specific Ion or Small Molecule Detection (Focus on Sensing Mechanism)

Derivatives of this compound are highly promising for the development of chemosensors for the selective detection of ions and small molecules. The pyrazole unit provides a coordination site for metal ions, while the indole moiety can act as a signaling unit.

The sensing mechanism of such chemosensors often relies on processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT). In a typical CHEF-based sensor, the free ligand is weakly fluorescent due to quenching processes. Upon coordination to a metal ion, the rigidity of the molecule increases, leading to a significant enhancement of the fluorescence intensity.

Numerous pyrazole-based chemosensors have been reported with well-elucidated sensing mechanisms. For example, pyrazole-based sensors have been designed for the "naked-eye" colorimetric recognition of Ni2+ and Al3+, with the sensing mechanism attributed to CHEF rsc.org. The design of these sensors often involves the incorporation of additional donor atoms to create a specific binding pocket for the target ion.

| Sensor | Target Ion | Sensing Mechanism | Detection Limit | Ref. |

| Pry-Flu | Ni2+ | Chelation-Enhanced Fluorescence (CHEF) | 1.87 x 10-8 M | rsc.org |

| Pry-R6G | Al3+ | Chelation-Enhanced Fluorescence (CHEF) | 2.61 x 10-8 M | rsc.org |

| Acylhydrazone derivative | Al3+ | Complex formation | - | nih.gov |

| Imine-based ligand | Cu2+ | Colorimetric change | 1.6 µM | nih.gov |

The this compound scaffold can be readily modified to incorporate such design principles. For example, the introduction of a hydroxyl or carboxyl group in the vicinity of the pyrazole nitrogen atoms could create a selective binding site for specific metal ions. The resulting complexation event would then be signaled by a change in the fluorescence or absorption properties of the indole fluorophore.

Future Perspectives and Emerging Research Directions for 2 1h Pyrazol 1 Yl 1h Indole

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally friendly and efficient methods for synthesizing pyrazole (B372694) derivatives is a significant area of ongoing research. benthamdirect.com Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and environmentally harmful solvents, which present challenges to sustainable chemical production. benthamdirect.com To address these issues, researchers are exploring green chemistry strategies such as solvent-free reactions, microwave and ultrasonic assistance, and the use of renewable resources and eco-friendly catalysts. benthamdirect.com These modern techniques aim to improve efficiency, selectivity, and reduce the environmental impact of synthesizing pyrazole-containing compounds. benthamdirect.com For instance, a green and efficient synthesis of 3-pyrazolyl indoles has been developed through the cyclocondensation reaction of β-ethylthio-β-indolyl-α, β-unsaturated ketones with semicarbazide (B1199961) hydrochloride in refluxing water, eliminating the need for toxic hydrazine (B178648) and organic solvents. researchgate.net

Another innovative approach involves a two-step reaction starting from readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides. This method utilizes an Ugi multicomponent reaction followed by an acid-induced cyclization in ethanol (B145695), avoiding the need for a metal catalyst and proceeding under mild conditions. rsc.org Microwave and grinding techniques have also been successfully employed for the synthesis of heterocyclic compounds bearing a pyrazole moiety, aligning with the principles of green chemistry. nih.gov These sustainable methods not only reduce the environmental footprint but also offer advantages in terms of reaction time and yield. nih.gov

Exploration of Undiscovered Reactivity Pathways and Chemical Transformations

The inherent chemical functionalities of the indole (B1671886) and pyrazole rings within the 2-(1H-Pyrazol-1-yl)-1H-indole structure provide a rich landscape for exploring novel chemical transformations. One area of interest is the functionalization of the indole nucleus, which is a common starting point for the synthesis of various alkaloids, agrochemicals, and pharmaceuticals. derpharmachemica.com For example, the reaction of 3-(dimethylaminomethyl)indole with bromo-methyl-pyrazole derivatives has been shown to proceed in a tautomer-selective manner, yielding specific isomers of ((pyrazol-1-yl)methyl)-1H-indole. mdpi.com

Furthermore, intramolecular cyclization reactions of N-propargyl indole derivatives containing pyrazole rings have been utilized to synthesize more complex fused heterocyclic systems like pyrazolodiazepinoindoles and pyrazolopyrazinoindoles. nih.gov The exploration of such reactions can lead to the discovery of new molecular architectures with unique properties. Additionally, the development of regio- and stereoselective switchable syntheses, such as the Michael addition of pyrazoles to conjugated carbonyl alkynes, demonstrates the potential for precise control over the formation of specific isomers. researchgate.net The investigation of novel transformations in indole chemistry, such as the reaction of hexahydropyrrolo[3,2,1-]carbazole with dimethyl acetylenedicarboxylate, has led to the formation of unexpected pyrido- and azepino-indoles, highlighting the potential for discovering new reactivity pathways. rsc.org

Advanced Computational Modeling for Predictive Research and Material Design

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of pyrazole derivatives and for designing novel molecules with desired properties. eurasianjournals.com Techniques like molecular modeling, quantum mechanical calculations, and molecular dynamics simulations provide valuable insights into the molecular behavior and interactions of these compounds. eurasianjournals.com In silico studies, including Quantitative Structure-Activity Relationship (QSAR) analysis, are used to correlate the biological activity of pyrazolone (B3327878) derivatives with their molecular descriptors, which are derived from their chemical structures. ej-chem.org

Molecular docking simulations are widely employed to predict the binding modes and affinities of pyrazole-indole derivatives to biological targets. eurasianjournals.comnih.gov For instance, docking studies have been used to validate the anti-cancer activity of pyrazolinyl-indoles by simulating their interaction with the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov These computational approaches help in identifying key structural features responsible for biological activity and guide the rational design of more potent and selective therapeutic agents. eurasianjournals.com The integration of computational chemistry with experimental studies accelerates the drug discovery process by enabling the prediction of biological activities and the optimization of lead compounds. eurasianjournals.com Future advancements in this field, including the development of more accurate force fields and the use of machine learning, are expected to further enhance the predictive power of computational models. eurasianjournals.com

Design and Elucidation of Multi-Targeting Biological Modulators with Defined Mechanisms of Action

The concept of molecular hybridization, which involves combining different pharmacologically active fragments into a single molecule, has gained significant interest in drug discovery. mdpi.com This strategy is being applied to the design of this compound derivatives to create multi-targeting agents with potentially enhanced therapeutic efficacy. mdpi.comacs.org For example, indole-pyrazole hybrids have been investigated for their potential as kinase inhibitors, antioxidants, and anti-inflammatory agents. researchgate.net

A key focus is to design molecules that can interact with multiple biological targets involved in a disease pathway. For instance, a series of pyrazolyl-s-triazine compounds with an indole motif were designed as dual inhibitors of EGFR and cyclin-dependent kinase 2 (CDK-2), both of which are important targets in cancer therapy. frontiersin.org Understanding the precise mechanism of action of these multi-targeting agents is crucial. This is often achieved through a combination of in vitro biological assays and in silico molecular docking studies. For example, the anticancer activity of some indole-tethered pyrazoline derivatives has been linked to their ability to target topoisomerase IIα. researchgate.net The elucidation of these mechanisms is essential for the development of effective and safe therapeutic agents.

Integration into Next-Generation Advanced Materials and Devices

The unique photophysical and electronic properties of pyrazole and indole derivatives make them attractive candidates for applications in advanced materials and devices. Research in this area is still emerging, but the potential for integrating this compound into next-generation technologies is significant. The diverse biological activities of pyrazole derivatives suggest their potential use in the development of novel materials for biomedical applications. benthamdirect.com

The structural versatility of pyrazole-containing compounds allows for the fine-tuning of their properties, which is a key requirement for their use in materials science. eurasianjournals.com The ability to synthesize a wide range of derivatives through combinatorial approaches further expands the possibilities for creating materials with specific functionalities. nih.gov Future research will likely focus on exploring the optical, electronic, and self-assembly properties of this compound and its derivatives for applications in areas such as organic electronics, sensors, and drug delivery systems.

High-Throughput Screening and Combinatorial Approaches for Discovery